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Compound of Interest

Compound Name: 1,4-Dibromooctafluorobutane

Cat. No.: B1349785

An In-depth Technical Guide to the Reactivity Profile of 1,4-Dibromooctafluorobutane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromooctafluorobutane (C4BrzFs) is a perfluorinated alkyl halide that serves as a
valuable and versatile building block in modern organofluorine chemistry. The presence of two
reactive carbon-bromine (C-Br) bonds at the termini of a rigid, electron-deficient
octafluorobutane backbone makes it a key precursor for the synthesis of complex fluorinated
molecules. The strong electron-withdrawing nature of the fluorine atoms significantly influences
its reactivity, differentiating it from its non-fluorinated hydrocarbon analogues. This guide
provides a comprehensive overview of the reactivity profile of 1,4-dibromooctafluorobutane,
covering its fundamental physicochemical properties, core reactivity principles, and key
reaction classes including nucleophilic substitution, radical reactions, organometallic
transformations, and reductive cyclizations. Detailed experimental protocols and mechanistic
diagrams are provided to facilitate its application in research and development, particularly in
the fields of medicinal chemistry and materials science, where the introduction of fluorinated
moieties can impart desirable properties such as enhanced metabolic stability and modified
electronic characteristics.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safety profile of a reagent is critical for
its effective and safe handling in a laboratory setting. The key data for 1,4-
dibromooctafluorobutane are summarized below.
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ble 1: Identificati | Physical :

Property Value Source(s)

1,4-dibromo-1,1,2,2,3,3,4,4-

UPAC Name octafluorobutane s
CAS Number 335-48-8 [1]
Molecular Formula CaBr2Fs [1]
Molecular Weight 359.84 g/mol [1]
Density 2.098 g/cm3 [2]
Boiling Point 97 °C [2]
Flash Point 96-98 °C [2]
Refractive Index 2.0979 [2]
InChiKey RWWUGYJWSVESJC- o

UHFFFAOYSA-N

Table 2: Safety and Hazard Information

Precautionary

Hazard Class GHS Classification Source(s)
Statements
) ) P264, P280,
Skin H315: Causes skin
) o o P302+P352, [1]
Corrosion/Irritation irritation
P332+P317
) ) P264, P280,
Serious Eye H319: Causes serious
o o P305+P351+P338, [1]
Damage/Irritation eye irritation
P337+P317

Core Reactivity Principles

The reactivity of 1,4-dibromooctafluorobutane is dominated by two key features: the reactive
C-Br bonds and the heavily fluorinated carbon backbone.
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e Carbon-Bromine Bonds: The C-Br bonds are the primary sites of reaction. Bromide is an
excellent leaving group, making these positions susceptible to nucleophilic substitution and
radical abstraction.

 Inductive Effect: Fluorine is the most electronegative element, and the eight fluorine atoms
exert a powerful electron-withdrawing inductive effect (-1 effect) along the carbon chain. This
effect polarizes the C-Br bonds, increasing the electrophilicity of the terminal carbons, but
also impacts the stability of potential intermediates.
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General Nucleophilic Substitution (Sn2) Pathway

Br-(CF2)s-Br + Nu:-

) |mm e ——— =
\ i - Br- + Nu:~

______ - L2 - _
[Nu---C---Br’ : Nu-(CF2)a-Br xcess)
|mmmmmmmm e
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Photoinduced Radical Addition to an Alkene

Initiation Termination
Photocatalyst (PC) Br-(CF2)4-Br Radical 1 Radical 2
hv (light)
\J

PC* (Excited State)

Non-radical product

+ Br-(CF2)s-Br
-Br-, - PC*+

Propagation

+ Alkene
R-CH(¢)-CH2(CF2)4-Br

+ Br-(CF2)4-Br
- *(CF2)4-Br (recycles)

R-CH(Br)-CH2(CFz2)4-Br
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Formation of a Di-Grignard Reagent

Br-(CF2)a-Br Mg (metal surface)

+2 Mg
Anhydrous Ether

2x Electrophile (E)

BrMg-(CF2)a-MgBr e.g., COz, R2C=0

1. + Electrophiles
2. HsO* workup

E-(CF2)s-E

Smlz-Mediated Intramolecular Reductive Cyclization

g o " Radical Intermediate N e Organosamarium N
Br-(CF2)a-Br \\\ [Br-(CF2)a] //) N [Br-(CF2)a-Smlz] /,: Perfluorocyclobutane

X-(CF2)a-Y
(Substrate for Cyclization)

Radical Anion Intermediate

Intramolecular
Attack

A4

Cyclized Radical

+Smlz
+H* source

Cyclic Product
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General Experimental Workflow for a Photochemical Reaction

1. Reaction Setup
- Dry glassware under N2/Ar
- Add solvent, photocatalyst,
and reactants (alkene, etc.)

'

2. Degassing
- Sparge with N2/Ar
or Freeze-Pump-Thaw cycles
to remove O:2

'

3. Reagent Addition
- Add 1,4-dibromooctafluorobutane
via syringe

4. Irradiation
- Stir mixture under light source

(e.g., Blue LED, 34W Lamp)
- Monitor by TLC/GC-MS

5. Workup
- Quench reaction
- Aqueous wash
- Extract with organic solvent

6. Purification
- Dry organic layer (e.g., MgSOa)

- Concentrate in vacuo
- Purify by column chromatography
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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